molecular formula C14H19NO2 B2825234 2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine CAS No. 2195811-46-0

2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine

Cat. No.: B2825234
CAS No.: 2195811-46-0
M. Wt: 233.311
InChI Key: XYMLAPLHQODZQE-UHFFFAOYSA-N
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Description

2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine is a chemical compound with a unique spirocyclic structure. This compound features a pyridine ring attached to a spirocyclic nonane ring system through a methoxy linkage. The presence of the oxaspiro group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine typically involves the following steps:

    Formation of the Spirocyclic Nonane Ring: The spirocyclic nonane ring can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve heating to facilitate ring closure.

    Attachment of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable methoxy precursor with the spirocyclic nonane ring under controlled conditions.

    Formation of the Pyridine Ring: The final step involves the attachment of the pyridine ring to the methoxy group. This can be achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes:

    Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes while maintaining efficiency.

    Purification Techniques: Employing methods such as recrystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, nucleophilic catalysts, controlled temperatures.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and physiological responses.

    Altering Gene Expression: Affecting the expression of genes related to specific biological processes.

Comparison with Similar Compounds

2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 2-{2-methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid, 5-Fluoro-2-({7-oxaspiro[3.5]nonan-2-yl}methoxy)pyridine.

    Uniqueness: The presence of the oxaspiro group and the specific arrangement of the pyridine and nonane rings confer unique chemical properties and reactivity to this compound, distinguishing it from other related compounds.

Properties

IUPAC Name

2-(7-oxaspiro[3.5]nonan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-6-15-13(3-1)17-11-12-9-14(10-12)4-7-16-8-5-14/h1-3,6,12H,4-5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMLAPLHQODZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)COC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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